![molecular formula C11H14O3Si B14320816 3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione CAS No. 109364-35-4](/img/structure/B14320816.png)
3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione is an organic compound with a unique structure that includes both ethoxy and trimethylsilyl groups attached to a cyclobutene-1,2-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione typically involves the reaction of ethoxy-substituted cyclobutene-1,2-dione with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The ethoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxy-4-(methylamino)cyclobut-3-ene-1,2-dione: This compound has a similar cyclobutene-1,2-dione core but with a methylamino group instead of the trimethylsilyl group.
4-Methoxy-3-[(trimethylsilyl)ethynyl]pyridin-2-amine: This compound features a pyridine ring instead of the cyclobutene-1,2-dione core but retains the trimethylsilyl group.
Uniqueness
3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione is unique due to its combination of ethoxy and trimethylsilyl groups attached to a cyclobutene-1,2-dione core. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Propiedades
Número CAS |
109364-35-4 |
|---|---|
Fórmula molecular |
C11H14O3Si |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
3-ethoxy-4-(2-trimethylsilylethynyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H14O3Si/c1-5-14-11-8(9(12)10(11)13)6-7-15(2,3)4/h5H2,1-4H3 |
Clave InChI |
QIXSKXCGNSRZOK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=O)C1=O)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


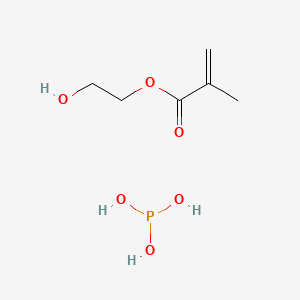
![1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14320748.png)
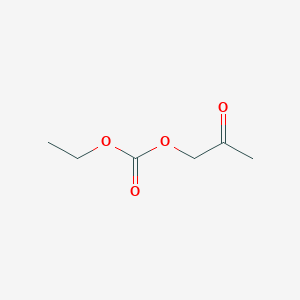
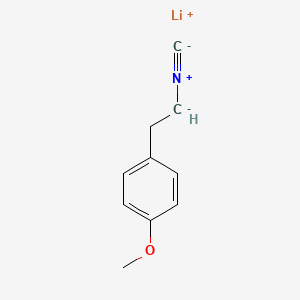

![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
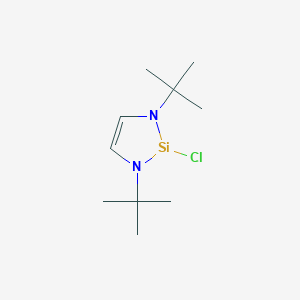
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
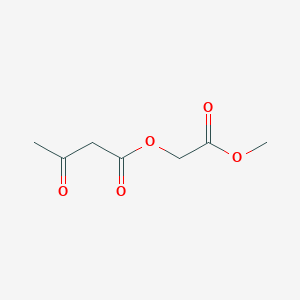
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)

![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)


